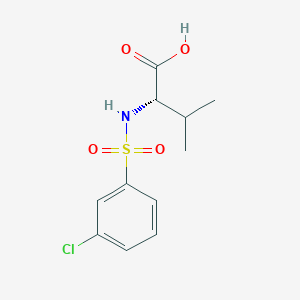

(2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid

描述

“(2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid” is a chiral sulfonamide derivative characterized by a 3-chlorobenzenesulfonamido group attached to the second carbon of a 3-methylbutanoic acid backbone. The (2S) configuration denotes its stereochemistry at the α-carbon, which may influence its biochemical interactions and physicochemical properties. This compound belongs to a class of sulfonamide-containing molecules, which are notable for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity.

属性

IUPAC Name |

(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABGGVIJYNCUIL-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the methylbutanoic acid moiety. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

化学反应分析

Types of Reactions

(2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The chlorobenzene ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

科学研究应用

(2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Analysis

Carboxyethylamino and amino-hydroxy derivatives (e.g., HMDB0240627, FDB023287) lack the aromatic sulfonamide moiety, resulting in distinct solubility and bioavailability profiles.

Physicochemical Properties: The target compound’s molar mass (~291.75 g/mol, estimated) exceeds that of analogs like (2S)-2-Acetoxy-3-methylbutanoic acid (160.17 g/mol), primarily due to the bulky 3-chlorobenzenesulfonamido group. Lipophilicity: The 4-methylbenzenesulfonamido analog is more lipophilic (logP ~1.8 estimated) than the 3-chloro derivative (logP ~1.2), impacting membrane permeability.

Functional Group Diversity: Sulfonamides (target compound and CAS 17360-25-7) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxyethylamino derivatives may participate in peptide-like interactions.

Data Table: Physicochemical and Structural Comparison

Notes

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for sulfonamide analogs, such as coupling 3-chlorobenzenesulfonyl chloride with (2S)-2-amino-3-methylbutanoic acid, followed by purification.

- Pharmacological Data Gap : While structural analogs like 4-methylbenzenesulfonamido derivatives are documented, specific bioactivity data for the 3-chloro variant remains unaddressed in the provided evidence.

- Regulatory Considerations: The chlorine substituent may impose additional toxicity screening requirements compared to non-halogenated analogs.

生物活性

The compound (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid is a derivative of valine and has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various microbial strains.

Synthesis

The synthesis of (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid involves multi-step chemical reactions that typically include the formation of the sulfonamide group and subsequent modifications to the amino acid backbone. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using similar methodologies.

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of valine derivatives, including (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid. The following table summarizes the findings from various research studies regarding the minimum inhibitory concentrations (MIC) and zones of inhibition against different microbial strains.

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 9 | 50 |

| Bacillus subtilis | 15 | 25 |

| Enterococcus faecium | 10 | 125 |

| Pseudomonas aeruginosa | 8 | 100 |

| Klebsiella pneumoniae | 6 | 100 |

These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antibiofilm Activity

In addition to antimicrobial effects, (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid has shown potential in inhibiting biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to conventional antibiotics. The compound demonstrated an antibiofilm effect with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL against Enterococcus faecium and Staphylococcus aureus .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated a series of valine-derived compounds, including (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid. The study utilized disc diffusion methods to assess antibacterial activity against clinical isolates. The results indicated significant growth inhibition against multiple strains, with notable effectiveness against Staphylococcus aureus .

- Toxicity Assessment : Another investigation focused on the toxicity profile of various synthesized compounds, including those derived from valine. The findings suggested that while some derivatives exhibited moderate toxicity, (2S)-2-(3-Chlorobenzenesulfonamido)-3-methylbutanoic acid showed a favorable safety profile compared to other tested compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。